1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione

Description

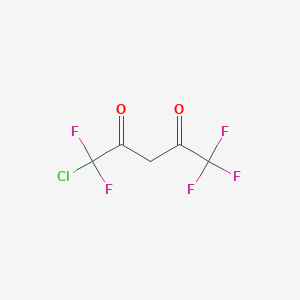

1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione is a halogenated diketone featuring a pentane backbone substituted with one chlorine and five fluorine atoms. The compound’s structure includes two ketone groups at positions 2 and 4, with chlorine at position 1 and fluorines distributed across positions 1, 5, and 3. This arrangement imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, or materials science.

Properties

IUPAC Name |

1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF5O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROENNRBHLMUPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione can be synthesized through the chlorination of pentafluoropentane-2,4-dione. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine .

Industrial Production Methods

In industrial settings, the production of 1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved often include inhibition or activation of enzymatic activity, which can influence various metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione are scarce, comparisons can be drawn to structurally related fluorinated and chlorinated diketones. Below is an analysis of key analogs:

1,1,1,5,5,5-Hexafluoro-2,4-dimethoxy-pentane-2,4-diol

- Structure : Differs by replacing chlorine with an additional fluorine at position 1 and substituting ketones with methoxy and hydroxyl groups at positions 2 and 3.

- Crystallographic Data : Single-crystal X-ray analysis (T = 100 K) revealed a mean C–C bond length of 0.002 Å and a compact, rigid structure due to hexafluorination .

- Key Contrast : The absence of ketones and presence of methoxy/hydroxyl groups reduce electrophilicity compared to the target compound. Fluorine’s electron-withdrawing effects enhance stability but limit reactivity in nucleophilic environments.

5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione

- Structure : Features a pentane-1,5-dione core with aromatic substituents (chlorophenyl, fluorophenyl, phenyl) and a cyclopropyl group.

- Crystallographic Insights : The compound adopts a twisted conformation due to steric hindrance from aromatic rings, with dihedral angles between phenyl groups ranging from 45° to 85° .

- The cyclopropyl group in this analog introduces ring strain, which may enhance reactivity compared to the fully saturated target molecule.

3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (NSC777205)

- Structure : A benzoxazine-dione derivative with chloro-fluorophenyl substitution.

Physicochemical Properties :

Property NSC777205 Target Compound (Inferred) Molecular Weight ~350 g/mol ~250 g/mol (estimated) Lipophilicity (LogP) 3.2 Likely higher (due to CF₃/Cl) BBB Permeability High (2× NSC777207) Moderate (speculative)

Research Findings and Implications

- Electronic Effects: Fluorine and chlorine substituents in the target compound likely increase electrophilicity at the diketone carbons, making it reactive toward nucleophiles (e.g., enolates or amines). This contrasts with methoxy-substituted analogs, which exhibit reduced electrophilicity .

- Thermodynamic Stability : Hexafluorinated analogs demonstrate enhanced thermal stability due to strong C–F bonds, suggesting the target compound may also exhibit high thermal resistance .

- Toxicity and Solubility : Chlorinated diketones like NSC777205 show low acute toxicity in rats, but aliphatic fluorination in the target compound could increase metabolic stability and reduce solubility in aqueous media .

Biological Activity

1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies based on available research.

- Molecular Formula : C5H5ClF5O2

- Molecular Weight : 210.54 g/mol

- CAS Number : 2375-76-0

Mechanisms of Biological Activity

The biological activity of 1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione can be attributed to its unique chemical structure and the presence of halogen atoms. The following mechanisms have been proposed:

- Reactivity with Biological Molecules : The electrophilic nature of the chlorine and fluorine atoms allows the compound to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect cellular functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Induction of Oxidative Stress : The presence of multiple fluorine atoms can increase the compound's reactivity with cellular components, leading to oxidative stress and subsequent cellular damage.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of 1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione on various cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Observations |

|---|---|---|---|

| HepG2 (Liver Cancer) | 10 | 75 | Moderate cytotoxicity observed |

| MCF-7 (Breast Cancer) | 20 | 50 | Significant reduction in cell viability |

| A549 (Lung Cancer) | 30 | 30 | High cytotoxicity; apoptosis markers detected |

These findings indicate that the compound exhibits dose-dependent cytotoxic effects across different cancer cell lines.

In Vivo Studies

Limited in vivo studies have been reported. However, one study involving murine models suggested that administration of the compound resulted in altered liver function markers and increased oxidative stress levels.

Case Studies

-

Case Study on Hepatic Toxicity :

- In a controlled study with rats exposed to varying doses of the compound over four weeks, significant elevations in liver enzymes (ALT and AST) were noted at higher concentrations (50 mg/kg). Histopathological examination revealed fatty liver changes consistent with toxic exposure.

-

Case Study on Antitumor Activity :

- A preliminary investigation into the antitumor properties of 1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione demonstrated promising results when combined with standard chemotherapeutics in xenograft models. The combination therapy resulted in enhanced tumor regression compared to monotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.